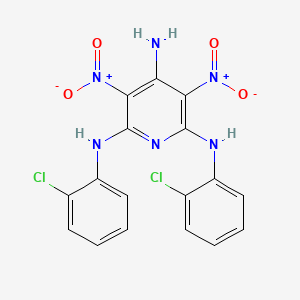
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as Pyridoxalated Hemoglobin Polyoxyethylene (PHP), is a synthetic hemoglobin-based oxygen carrier (HBOC). It has been extensively studied for its potential applications in blood substitutes and resuscitation fluids.
Mechanism of Action
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine acts as an oxygen carrier by binding to oxygen in the lungs and releasing it in the tissues. It also has antioxidant properties, which may help protect tissues from oxidative stress and reduce inflammation. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase nitric oxide bioavailability, which may contribute to its beneficial effects on microcirculation and tissue perfusion.
Biochemical and Physiological Effects:
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. It has also been shown to improve oxygen saturation and reduce lactate levels in human volunteers. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has a longer half-life than red blood cells, which may make it a useful alternative to blood transfusions in certain situations.
Advantages and Limitations for Lab Experiments
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages as a research tool, including its ability to deliver oxygen to tissues and its antioxidant properties. It can be used in a variety of animal models to investigate the effects of oxygen delivery and oxidative stress on tissue function. However, N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has some limitations, including its potential to cause vasoconstriction and its short half-life in humans.
Future Directions
There are several potential future directions for research on N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of modified forms of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with improved properties, such as longer half-life or reduced vasoconstrictive effects. Another area of interest is the investigation of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a potential treatment for other conditions, such as traumatic brain injury or sepsis. Finally, further research is needed to fully understand the mechanism of action of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and its effects on tissue function.
Synthesis Methods
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be synthesized by reacting pyridoxal-5'-phosphate (PLP) with hemoglobin in the presence of polyoxyethylene (POE). The resulting product is then purified to remove any unreacted components. This synthesis method has been optimized to produce high yields of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with consistent quality.
Scientific Research Applications
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in blood substitutes and resuscitation fluids. It has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has also been investigated as a potential treatment for sickle cell disease, where it may improve oxygen delivery to tissues and reduce the risk of vaso-occlusive crises.
properties
IUPAC Name |
2-N,6-N-bis(2-chlorophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c18-9-5-1-3-7-11(9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-8-4-2-6-10(12)19/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBAHOZYUVDMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
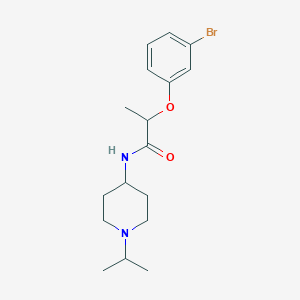
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
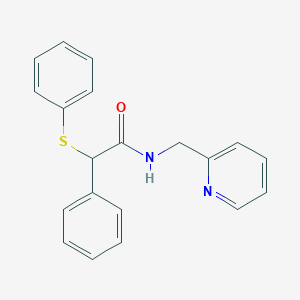

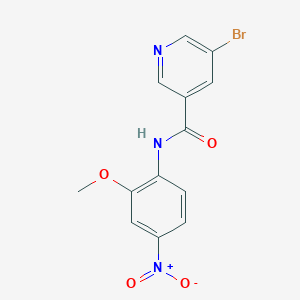
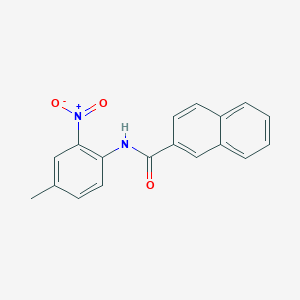
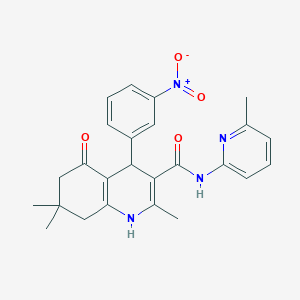
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)